[1,2,4]Triazole, 4-benzylidenamino-
Description
The compound researchgate.netbohrium.commdpi.comTriazole, 4-benzylidenamino- is a Schiff base formed from the condensation of 4-amino-4H-1,2,4-triazole and benzaldehyde (B42025). Its structure, featuring a central triazole ring linked to a benzylidene group via an imine bond, makes it a subject of interest in synthetic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(E)-1-phenyl-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H8N4/c1-2-4-9(5-3-1)6-12-13-7-10-11-8-13/h1-8H/b12-6+ |
InChI Key |
VBIZJJNFYLXNBK-WUXMJOGZSA-N |
SMILES |
C1=CC=C(C=C1)C=NN2C=NN=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=NN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NN=C2 |
Origin of Product |
United States |
Synthetic Strategies For 1 2 3 Triazole, 4 Benzylidenamino and Its Structural Analogues
De Novo Synthesis of thebeilstein-journals.orgacs.orgmdpi.comTriazole, 4-benzylidenamino- Core
The core structure of beilstein-journals.orgacs.orgmdpi.comTriazole, 4-benzylidenamino- is fundamentally a Schiff base derived from 4-amino-4H-1,2,4-triazole. Therefore, the synthesis begins with the formation of the 4-amino-1,2,4-triazole (B31798) ring system. A common and effective method involves the reaction of thiocarbohydrazide (B147625) with various carboxylic acids, which upon heating, cyclize to form 4-amino-3-substituted-1,2,4-triazole-5-thiones. nepjol.info Another approach is the reaction of ester ethoxycarbonylhydrazones with hydrazine (B178648) hydrate (B1144303). mdpi.com For instance, reacting ethyl imidate hydrochlorides with ethyl carbazate (B1233558) yields ethoxycarbonylhydrazones, which are then treated with hydrazine hydrate to form substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. nih.gov
Once the 4-amino-1,2,4-triazole nucleus is obtained, the final step to achieving the target compound is the formation of the imine (or Schiff base) linkage. This is typically accomplished through a condensation reaction between the 4-amino group of the triazole and an appropriate aldehyde, such as benzaldehyde (B42025). nepjol.inforsc.org This reaction is often catalyzed by a few drops of glacial acetic acid and proceeds in good yields. nih.gov For example, various substituted 4-amino-4,5-dihydro-1H-1,2,4-triazoles can be condensed with isatin (B1672199) derivatives or other aldehydes to produce the corresponding Schiff bases. nih.govnih.gov
The general synthetic pathway is illustrated by the reaction of 4-amino-4H-1,2,4-triazole with various aryl aldehydes, which has been used to prepare a range of Schiff base derivatives. ias.ac.in
Table 1: Examples of Schiff Base Synthesis from 4-amino-4H-1,2,4-triazole
| Aldehyde Reactant | Resulting Schiff Base | Yield (%) | Reference |
|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde | 4-{[4-(Dimethylamino)phenyl]methyleneamino}-4H-1,2,4-triazole | 66 | ias.ac.in |
| 4-Chlorobenzaldehyde | 4-[(4-Chlorophenyl)methyleneamino]-4H-1,2,4-triazole | 72 | ias.ac.in |
| Benzaldehyde | 4-(Benzylidenamino)-4H-1,2,4-triazole | - | rsc.org |
| 4-Methoxybenzaldehyde | 4-[(4-Methoxyphenyl)methyleneamino]-4H-1,2,4-triazole | - | mdpi.comrsc.org |
| 4-Chlorobenzaldehyde | 4-[(4-Chlorophenyl)methyleneamino]-4H-1,2,4-triazole | - | rsc.org |
Mannich Reaction-Based Methodologies for Derivatization
The Mannich reaction is a powerful three-component condensation reaction that provides an efficient method for introducing an aminoalkyl substituent into a molecule, thereby forming a C-C bond. nih.gov This reaction is particularly valuable for derivatizing the beilstein-journals.orgacs.orgmdpi.comTriazole, 4-benzylidenamino- scaffold, as the resulting Mannich bases often exhibit enhanced biological properties and improved solubility. nih.gov
Mechanistic Aspects and Scope of Mannich Base Formation
The Mannich reaction involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. nih.gov The mechanism begins with the formation of an Eschenmoser-like salt (an iminium ion) from the reaction between the amine and formaldehyde. This electrophilic iminium ion then reacts with a nucleophile. In the context of 1,2,4-triazole (B32235) derivatives, the nucleophile can be the triazole ring itself, particularly if it possesses an acidic NH proton. nih.gov
For Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol (B7722964), the Mannich reaction can be directed to the thiol group. rsc.org However, in many 1,2,4-triazole systems, such as those derived from isatin, the reaction may occur regioselectively at a more acidic site. For instance, studies have shown that the isatin NH proton is more active in the Mannich reaction than a triazole NH proton. nih.gov The reaction of 4-arylidenamino-3-methyl-s-triazole-5-thiones with primary or secondary amines and formaldehyde in ethanol (B145695) at room temperature affords the corresponding Mannich bases. rsc.org
The scope of the Mannich reaction is broad, allowing for the use of various primary and secondary amines, including morpholine, piperidine, and N-methylpiperazine, to generate a diverse library of derivatives. mdpi.comnih.govgrafiati.com
Table 2: Examples of Mannich Base Formation from 1,2,4-Triazole Derivatives
| Triazole Substrate | Amine | Product Type | Reference |
|---|---|---|---|
| 4-(Benzylidenamino)-3-methyl-4H-1,2,4-triazole-5-thiol | Propylamine | N-Mannich Base | rsc.org |
| 4-(Benzylidenamino)-3-methyl-4H-1,2,4-triazole-5-thiol | p-Chloroaniline | N-Mannich Base | rsc.org |
| Schiff base of 4-amino-5-(p-Cl-phenyl)-triazol-3-one | Methyl piperazine | N-Mannich Base | mdpi.com |
| Schiff base of 4-amino-5-(p-Cl-phenyl)-triazol-3-one | Morpholine | N-Mannich Base | mdpi.comnih.gov |
| 4-Amino-3-(N-phthalimidomethyl)-1,2,4-triazole-5-thione Schiff Base | Morpholine | N-Mannich Base | researchgate.net |
Stereochemical Control in Mannich-Type Reactions
Achieving stereochemical control in Mannich reactions is a significant area of research in organic synthesis, leading to the development of asymmetric Mannich reactions. chemrxiv.org This is typically accomplished by using chiral catalysts that can influence the stereochemical outcome of the reaction, producing specific enantiomers or diastereomers.
Common strategies include the use of organocatalysts like L-proline and its derivatives or cinchona alkaloids, which can facilitate highly enantioselective and diastereoselective reactions. nih.govchemrxiv.org For example, proline-catalyzed asymmetric Mannich reactions have been pivotal in the synthesis of complex chiral molecules. nih.gov Furthermore, chiral triazole-based catalysts have been designed and successfully applied in various asymmetric transformations, including Mannich reactions, often by activating substrates through hydrogen bonding or acting as phase-transfer catalysts. beilstein-journals.org Chiral triazole-substituted iodonium (B1229267) salts have also been developed as effective catalysts in enantioselective vinylogous Mannich reactions. acs.orgacs.org
While these methods are well-established for a variety of substrates, specific examples detailing the stereochemical control in Mannich reactions for the derivatization of the " beilstein-journals.orgacs.orgmdpi.comTriazole, 4-benzylidenamino-" scaffold are not extensively reported in the surveyed literature. However, the general principles of using chiral catalysts, such as zirconium complexes or organocatalysts, provide a clear framework for how such stereoselective syntheses could be approached. researchgate.net
Functional Group Interconversions and Post-Synthetic Modifications
Post-synthetic modification of the beilstein-journals.orgacs.orgmdpi.comTriazole, 4-benzylidenamino- scaffold allows for the introduction of new functional groups and the creation of diverse structural analogues. Key transformations include the reduction of the imine bond and diazotization reactions.
Selective Reduction of Imino linkage Moieties
The imine (C=N) bond of the benzylidenamino group is susceptible to reduction, yielding the corresponding benzylamino derivative. A significant challenge in this transformation is the selective reduction of the imine without affecting the heterocyclic triazole ring.
A general and convenient method for this selective reduction employs sodium borohydride (B1222165) (NaBH₄) as the reducing agent, typically in a solvent like methanol (B129727). mdpi.comnih.gov This method has been successfully used to synthesize various N-methylamino-1,2,4-triazole derivatives from their Schiff base precursors in good yields. nepjol.infonih.gov For example, a series of 1,2/1,3-bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)phenoxy]ethane/propane derivatives were smoothly reduced to the corresponding amino compounds by refluxing with NaBH₄ in methanol. mdpi.com Similarly, 3-alkyl-4-alkylidenamino-5-oxo-4,5-dihydro- beilstein-journals.orgacs.orgmdpi.comtriazoles are readily reduced to their 4-alkylamino analogues using NaBH₄.
Table 3: Selective Reduction of Imino Linkage in Triazole Derivatives
| Substrate (Schiff Base) | Reducing Agent | Product | Reference |
|---|---|---|---|
| 1,2-Bis[o-(N-methylidenamino-3,5-diphenyl-4H-1,2,4-triazole-4-yl)-phenoxy]ethane | NaBH₄ | 1,2-Bis[o-(N-methylamino-3,5-diphenyl-4H-1,2,4-triazole-4-yl)-phenoxy]ethane | mdpi.com |
| 3-Alkyl-4-cyclohexylmethylenamino-5-oxo-4,5-dihydro- beilstein-journals.orgacs.orgmdpi.comtriazoles | NaBH₄ | 3-Alkyl-4-cyclohexylmethylamino-5-oxo-4,5-dihydro- beilstein-journals.orgacs.orgmdpi.comtriazoles | |
| 1,4-Butylene bridged bis-Schiff bases of 1,2,4-triazole | NaBH₄ | Corresponding bis-amino triazole compounds | nepjol.info |
Diazotization and Azo Coupling Reactions for Substituted Derivatives
Another important functional group transformation involves the 4-amino group of the triazole core. This primary aromatic amine can undergo diazotization to form a diazonium salt, which is a versatile intermediate for further derivatization. The diazotization is typically carried out by treating the 4-aminotriazole with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). rsc.org
The resulting triazole diazonium salt is highly reactive and can readily participate in azo coupling reactions with electron-rich aromatic compounds (coupling components), such as phenols, naphthols, or aromatic amines. acs.orgrsc.org This reaction leads to the formation of highly colored azo compounds, where the triazole ring is linked to another aromatic system via an azo (-N=N-) bridge. For instance, diazonium salts derived from 4-amino-1,2,4-triazole have been coupled with compounds like β-naphthol and N,N-dimethylaniline. acs.org The reactivity of these diazonium salts is comparable to or even higher than that of benzenediazonium (B1195382) salts. acs.org This methodology has been used to synthesize a variety of 4-azo-3,5-substituted-1,2,4-triazole derivatives and their polymers. rsc.orgresearchgate.net
Table 4: Chemical Compounds Mentioned
| Compound Name | Structure/Functional Group |
|---|---|
| beilstein-journals.orgacs.orgmdpi.comTriazole, 4-benzylidenamino- | Target compound, a Schiff base |
| 4-Amino-4H-1,2,4-triazole | Precursor to the target compound |
| Thiocarbohydrazide | Starting material for triazole synthesis |
| Benzaldehyde | Reagent for Schiff base formation |
| Sodium borohydride (NaBH₄) | Reducing agent for imine bonds |
| Formaldehyde | Reagent in Mannich reaction |
| Morpholine | Amine component in Mannich reaction |
| Piperidine | Amine component in Mannich reaction |
| N-Methylpiperazine | Amine component in Mannich reaction |
| Sodium nitrite (NaNO₂) | Reagent for diazotization |
| β-Naphthol | Coupling component in azo reactions |
| N,N-Dimethylaniline | Coupling component in azo reactions |
| Isatin | Reagent for Schiff base formation |
| L-Proline | Chiral organocatalyst |
| Cinchona alkaloids | Chiral organocatalysts |
Sustainable Synthetic Approaches fornih.govbohrium.complos.orgTriazole, 4-benzylidenamino- Compounds
The pursuit of sustainable chemical processes has led to the development of innovative techniques for the synthesis of nih.govbohrium.complos.orgTriazole, 4-benzylidenamino- and its analogs. These methods prioritize the reduction of hazardous substances, energy efficiency, and waste minimization.
One of the prominent green methods is ultrasound-assisted synthesis . This sonochemical approach utilizes the energy of ultrasonic waves to initiate and accelerate chemical reactions. The condensation of 4-amino-1,2,4-triazole with various aromatic aldehydes under ultrasound irradiation has been shown to be a highly efficient method for producing the corresponding Schiff bases. nih.govplos.org Research indicates that this technique can lead to excellent yields in a matter of minutes, a stark contrast to the hours of refluxing required by conventional methods. nih.govplos.org The operational simplicity, mild reaction conditions, and reduced reaction times are key advantages of this approach. bohrium.com
Another significant sustainable strategy is microwave-assisted synthesis . This method employs microwave energy to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction time and often an increase in product yield. nih.govacs.orgbohrium.comresearchgate.net The synthesis of various 4-benzylidenamino-1,2,4-triazole derivatives has been successfully achieved using microwave irradiation, demonstrating its effectiveness in driving the condensation reaction between 4-amino-1,2,4-triazole derivatives and substituted benzaldehydes. benthamdirect.com This technique is recognized for its efficiency, economic viability, and eco-friendly nature. bohrium.combenthamdirect.com
The use of aqueous media as a solvent system in these syntheses further enhances their green credentials. researchgate.net Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal choice for sustainable chemical transformations. The development of synthetic protocols that function effectively in aqueous environments represents a significant step towards truly green chemical manufacturing. researchgate.net
Detailed research findings have consistently demonstrated the superiority of these sustainable methods over traditional synthetic protocols. For instance, a comparative study on the synthesis of a series of 4-benzylidenamino-1,2,4-triazole-5-thione derivatives highlighted the substantial improvements in both reaction time and yield when employing microwave irradiation compared to conventional heating. nih.govacs.org
The following interactive data tables summarize and compare the findings from various studies on the sustainable synthesis of nih.govbohrium.complos.orgTriazole, 4-benzylidenamino- and its structural analogues.
Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of 4-Amino-1,2,4-triazole Derived Schiff Bases nih.govplos.org
| Method | Reaction Time | Yield | Conditions |
| Conventional | ~5 hours | Moderate | Reflux in methanol |
| Ultrasound-Assisted | ~3-5 minutes | Excellent | Sonication in methanol at room temperature |
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione Derivatives nih.govacs.org
| Method | Reaction Time | Yield |
| Conventional | 6-8 hours | 60-75% |
| Microwave-Assisted | 5-10 minutes | 82-95% |
Reaction Mechanism Elucidation In 1 2 3 Triazole, 4 Benzylidenamino Chemistry
Mechanistic Studies of Formative Reactions, including Mannich Reaction Pathways
The formation of the 4-benzylidenamino- substituted mdpi.comgrafiati.comtriazole core often involves the condensation of a 4-amino-1,2,4-triazole (B31798) derivative with an appropriate benzaldehyde (B42025). Detailed mechanistic studies, including computational and experimental approaches, have shed light on these formative reactions.
A key formative reaction is the Schiff base formation between 4-amino-4H-1,2,4-triazole and benzaldehyde. Density Functional Theory (DFT) studies have been employed to investigate the reaction mechanism at a molecular level. The reaction proceeds through the formation of a hemiaminal intermediate. researchgate.net The initial step involves a nucleophilic attack of the amino group of the triazole on the carbonyl carbon of the benzaldehyde. This is accompanied by a proton transfer from the nitrogen of the amino group to the oxygen of the carbonyl group, leading to the hemiaminal. researchgate.net Subsequent dehydration of the hemiaminal, which involves the breaking of the C-O and N-H bonds and the formation of a C=N double bond, yields the final Schiff base product, mdpi.comgrafiati.comTriazole, 4-benzylidenamino-. researchgate.net The stability of the hemiaminal and the transition states involved in its formation and dehydration can be influenced by substituents on both the triazole and benzaldehyde rings, as well as the solvent used. researchgate.net
The Mannich reaction represents another important pathway for the functionalization of the mdpi.comgrafiati.comtriazole scaffold, which can lead to precursors for or derivatives of mdpi.comgrafiati.comTriazole, 4-benzylidenamino-. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (like a 1,2,4-triazole), an aldehyde (such as formaldehyde), and a primary or secondary amine. researchgate.netias.ac.in In the context of 4-amino-1,2,4-triazole derivatives, the reaction can occur at different positions. For instance, the reaction of 4-amino-3-methyl-s-triazole-5-thiol with formaldehyde (B43269) can lead to a cyclized product, s-triazolo[3,4-b]-1,3,4-thiadiazole, rather than a simple Mannich base. nih.gov However, the Schiff bases derived from these aminotriazoles can undergo the Mannich reaction. The reaction of 4-arylidenamino-3-methyl-s-triazole-5-thiones with primary or secondary amines and formaldehyde yields the corresponding Mannich bases. nih.gov The mechanism of the Mannich reaction typically involves the formation of an Eschenmoser-like salt from the amine and aldehyde, which then acts as an electrophile and attacks the nucleophilic site on the triazole ring or a substituent. researchgate.net
Table 1: Mechanistic Steps in the Formation of mdpi.comgrafiati.comTriazole, 4-benzylidenamino-
| Step | Description | Key Intermediates/Transition States | Influencing Factors |
| Schiff Base Formation | |||
| 1. Nucleophilic Attack | The nitrogen of the 4-amino group of the triazole attacks the carbonyl carbon of benzaldehyde. | Hemiaminal | Electronic nature of substituents, solvent polarity. researchgate.net |
| 2. Proton Transfer | A proton is transferred from the amino group to the carbonyl oxygen. | Zwitterionic intermediate (transient) | Solvent as proton shuttle. |
| 3. Dehydration | Elimination of a water molecule from the hemiaminal to form the C=N double bond. | Oxonium-like transition state | Acid or base catalysis. |
| Mannich Reaction | |||
| 1. Iminium Ion Formation | Reaction of an amine with formaldehyde to form a reactive iminium ion. | Eschenmoser salt | pH of the reaction medium. researchgate.net |
| 2. Electrophilic Attack | The iminium ion is attacked by a nucleophilic center on the triazole derivative. | C-C or C-N bond formation | Nucleophilicity of the triazole. |
Investigation of Intramolecular Rearrangements and Tautomerism
Tautomerism is a significant phenomenon in the chemistry of 1,2,4-triazoles, influencing their reactivity and biological activity. For mdpi.comgrafiati.comTriazole, 4-benzylidenamino- and its derivatives, several tautomeric forms are possible, primarily involving the migration of a proton.
Annular prototropic tautomerism is common in the 1,2,4-triazole (B32235) ring, leading to the existence of 1H-, 2H-, and 4H-tautomers. researchgate.netchemicalbook.com In the case of 4-substituted 1,2,4-triazoles, the equilibrium between these forms can be influenced by the nature of the substituent at the N-4 position. nih.gov
Furthermore, in derivatives containing a thione group, such as (E)-4-(benzylidene)amino)-5-(1H-indol-2-yl)-1,2,4-triazole-3-thione, thione-thiol tautomerism is observed. mdpi.com DFT calculations have shown that the thione tautomer is generally more stable than the thiol tautomer in these systems. mdpi.com The relative stability of the tautomers can be affected by intramolecular hydrogen bonding and the solvent environment. nih.govresearchgate.net
The benzylidenamino moiety itself can also participate in tautomeric equilibria, although this is less common. The primary focus of tautomeric studies in this class of compounds remains on the triazole ring and its functional groups.
Table 2: Predominant Tautomeric Forms of Substituted 4-Amino-1,2,4-triazoles
| Compound Type | Possible Tautomeric Forms | Predominant Form | Method of Investigation |
| 4-Amino-1,2,4-triazole | 1H, 2H, 4H | 1H and 2H forms are close in energy | DFT Calculations nih.gov |
| 4-Amino-1,2,4-triazole-3-thione | Thione, Thiol | Thione | DFT Calculations, X-ray crystallography mdpi.com |
| 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines | Amine, Imine | Amine | DFT Calculations, UV/vis spectroscopy researchgate.net |
Reactivity and Transformation Pathways of the 4-Benzylidenamino Moiety
The 4-benzylidenamino moiety in mdpi.comgrafiati.comTriazole, 4-benzylidenamino- is a reactive site that can undergo various transformations. The C=N imine bond is susceptible to both reduction and addition reactions, while the aromatic ring can be involved in electrophilic substitution reactions.
The reduction of the imine bond is a common transformation, leading to the corresponding 4-benzylamino-1,2,4-triazole derivatives. This can be achieved using various reducing agents.
The C=N bond can also undergo nucleophilic attack. For instance, intramolecular cyclization reactions can occur where a nucleophilic group on the triazole ring or a substituent attacks the imine carbon. The reaction of 4-amino-1,2,4-triazole with aromatic aldehydes can lead to Schiff bases which, upon treatment with isothiocyanates, can undergo rearrangement to form 1,3,5-oxadiazine derivatives. researchgate.net
The reactivity of the exocyclic amino group in C-amino-1,2,4-triazoles towards electrophiles has been studied, indicating that the nucleophilicity of this group is influenced by its position on the triazole ring. researchgate.net These findings can be extrapolated to understand the reactivity of the nitrogen atom in the benzylidenamino group.
Role of Catalysis in Modulating Reaction Mechanisms
Catalysis plays a pivotal role in the synthesis of 1,2,4-triazoles and their derivatives, often influencing reaction rates, yields, and even the regioselectivity of the products. Both acid and base catalysis are commonly employed in the formation of Schiff bases. nih.gov
In more complex transformations, metal catalysts are frequently used. Copper catalysts, for example, are effective in the synthesis of 1,2,4-triazoles from amidines and nitriles. isres.org The catalytic cycle often involves the coordination of the reactants to the metal center, followed by oxidative addition, reductive elimination, or other elementary steps.
Recently, bio-inspired catalysts have emerged as a green alternative. An amine oxidase-inspired catalyst system, using an o-quinone mimic in the presence of a Lewis acid like FeCl₃, has been developed for the regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazines. rsc.org The mechanism involves the oxidation of the primary amine and a cascade of reactions including transamination and electrocyclization. rsc.org
The choice of catalyst can significantly modulate the reaction mechanism. For instance, in the synthesis of substituted 1,2,4-triazoles, different catalysts can favor different reaction pathways, leading to specific isomers. The use of a catalyst can also enable reactions to proceed under milder conditions and with greater functional group tolerance. isres.orgsioc-journal.cn
Table 3: Catalytic Systems in 1,2,4-Triazole Synthesis
| Catalyst System | Reaction Type | Role of Catalyst | Mechanistic Feature |
| Acid/Base | Schiff Base Formation | Protonation of carbonyl or deprotonation of amine | Activation of reactants nih.gov |
| Copper Salts | Cyclization of amidines and nitriles | Lewis acid activation, redox cycling | Formation of metal-ligand complexes isres.org |
| Amine Oxidase Mimic/FeCl₃ | Coupling of amines and hydrazines | Oxidation of amine, Lewis acid co-catalysis | Bio-mimetic cascade reaction rsc.org |
| Ceric Ammonium Nitrate | Oxidative cyclization of amidrazones and aldehydes | Oxidant | Environmentally benign synthesis organic-chemistry.org |
Structural Diversity and Design Of 1 2 3 Triazole, 4 Benzylidenamino Derivatives
Design Principles for Substituted Analogues
The design of substituted Current time information in Bangalore, IN.tandfonline.comdergipark.org.trtriazole, 4-benzylidenamino- analogues is guided by the principle of structure-activity relationship (SAR) studies. The core idea is that the biological activity of these compounds can be finely tuned by the nature and position of substituents on both the triazole and the benzylidene moieties. researchgate.net The introduction of various functional groups can influence the molecule's electronic properties, lipophilicity, steric hindrance, and ability to form intermolecular interactions, such as hydrogen bonds. nih.gov
A key design strategy involves the incorporation of phenyl rings and carbonyl groups into the scaffold. The nitrogen atoms of the 1,2,4-triazole (B32235) ring are known to be crucial for binding to biological targets, such as the heme moiety of cytochrome P450 enzymes, while phenyl groups can establish important interactions within the active site of enzymes. nih.gov The addition of a carbonyl group can further enhance binding through the formation of hydrogen bonds. nih.gov
Systematic studies have shown that the type and position of substituents on the phenyl rings significantly impact the biological efficacy of the derivatives. For instance, in a series of butane-1,4-dione derivatives, an unsubstituted phenyl ring at a specific position resulted in favorable anticancer activity. The introduction of bromo and chloro substituents at particular positions on the phenyl ring also yielded active compounds, demonstrating that the electronic nature of the substituent plays a critical role. nih.gov The following table summarizes the effect of different substitutions on the phenyl ring on the anticancer activity of a series of butane-1,4-dione derivatives against the Hela cell line.
| Substituent (X) | Relative Anticancer Activity Order |
|---|---|
| H | 1 |
| 4-Br | 2 |
| 2,4-di-Cl | 3 |
| 4-Cl | 4 |
Incorporation of Diverse Heterocyclic and Aromatic Fragments
To expand the chemical space and explore novel biological activities, researchers have focused on incorporating a wide array of heterocyclic and aromatic fragments into the Current time information in Bangalore, IN.tandfonline.comdergipark.org.trtriazole, 4-benzylidenamino- backbone. This approach aims to create hybrid molecules that may exhibit synergistic or novel pharmacological profiles.
One successful strategy involves the linkage of four different heterocyclic and aromatic rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline. mdpi.com The synthesis of these complex molecules is often achieved through a multi-step process. For example, (E)-4-(benzylideneamino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones can be synthesized by the condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various aromatic aldehydes. The reaction conditions, particularly the strength of the acid catalyst, can direct the reaction towards either the Schiff base or a cyclized indolo-triazolo-pyridazinethione product. mdpi.com
Another example is the synthesis of novel 3-alkyl(aryl)-4-[3-(2-furylcarbonyloxy)-4-methoxy-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones. These compounds are prepared by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-(2-furylcarbonyloxy)-4-methoxybenzaldehyde. epstem.net The incorporation of the furan (B31954) ring, a common motif in biologically active compounds, further diversifies the structural landscape of triazole derivatives.
The following table showcases examples of diverse heterocyclic and aromatic fragments that have been incorporated into the Current time information in Bangalore, IN.tandfonline.comdergipark.org.trtriazole, 4-benzylidenamino- structure and the resulting compound types.
| Incorporated Fragment(s) | Resulting Compound Type | Reference |
|---|---|---|
| Indole, Pyridazine, Quinoxaline | Indolo-triazolo-pyridazinethiones and Quinoxaline-linked derivatives | mdpi.com |
| Furan | 3-Alkyl(aryl)-4-[3-(2-furylcarbonyloxy)-4-methoxy-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones | epstem.net |
| Pyrimidine | Current time information in Bangalore, IN.tandfonline.comdergipark.org.trtriazolo[4,3-a]pyrimidine derivatives | epstem.net |
Synthesis of Condensed Heterocyclic Systems Containing the Triazole Ring
The fusion of the 1,2,4-triazole ring with other heterocyclic systems leads to the formation of condensed heterocyclic compounds with rigid structures and distinct chemical properties. These fused systems are of great interest due to their diverse pharmacological activities. dergipark.org.tr
A common strategy for the synthesis of condensed triazole systems involves the cyclocondensation of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives with various reagents. dergipark.org.tr For instance, 3,6-disubstituted- Current time information in Bangalore, IN.tandfonline.comdergipark.org.trtriazolo[3,4-b] Current time information in Bangalore, IN.dergipark.org.trmdpi.comthiadiazoles can be synthesized by refluxing 4-amino-5-substituted-1,2,4-triazole-3-thiol with a substituted benzoic acid in the presence of phosphorus oxychloride. dergipark.org.tr
Another approach involves the reaction of 3-aryl-5-mercapto-1,2,4-triazoles with bifunctional electrophiles. The reaction with 1,2-dichloroethane (B1671644) or 1,3-dibromopropane (B121459) in the presence of a base yields 3-aryl-5,6-dihydro-thiazolo[2,3-c]-s-triazoles and 3-aryl-6,7-dihydro-s-triazolo[3,4-b] Current time information in Bangalore, IN.mdpi.comthiazines, respectively. tandfonline.comtandfonline.com The reactivity of the electrophile can influence the yield of the final product, with 1,3-dibromopropane being more reactive than 1,2-dichloroethane. tandfonline.com
The following table provides examples of synthesized condensed heterocyclic systems containing the triazole ring.
| Starting Material | Reagent | Condensed System | Reference |
|---|---|---|---|
| 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Substituted benzoic acid / POCl₃ | 3,6-Disubstituted- Current time information in Bangalore, IN.tandfonline.comdergipark.org.trtriazolo[3,4-b] Current time information in Bangalore, IN.dergipark.org.trmdpi.comthiadiazole | dergipark.org.tr |
| 3-Aryl-5-mercapto-1,2,4-triazole | 1,2-Dichloroethane | 3-Aryl-5,6-dihydro-thiazolo[2,3-c]-s-triazole | tandfonline.comtandfonline.com |
| 3-Aryl-5-mercapto-1,2,4-triazole | 1,3-Dibromopropane | 3-Aryl-6,7-dihydro-s-triazolo[3,4-b] Current time information in Bangalore, IN.mdpi.comthiazine | tandfonline.comtandfonline.com |
Development of Thio- and Mercapto-SubstitutedCurrent time information in Bangalore, IN.tandfonline.comdergipark.org.trTriazole, 4-benzylidenamino- Derivatives
The introduction of sulfur-containing functional groups, such as thio and mercapto groups, into the Current time information in Bangalore, IN.tandfonline.comdergipark.org.trtriazole, 4-benzylidenamino- scaffold has been a significant area of research. semanticscholar.org These sulfur-containing derivatives often exhibit a broad spectrum of biological activities. nih.govmdpi.com
The synthesis of 4-arylidenamino-3-mercapto-5-phenyl-4H-1,2,4-triazoles can be achieved through a multi-step synthesis starting from benzoic acid. chemijournal.com A key intermediate, 4-amino-5-phenyl-3-mercapto-1,2,4-triazole, is reacted with various substituted benzaldehydes to yield the final Schiff bases. chemijournal.com The nature of the substituent on the benzylidene ring has been shown to significantly influence the biological activity of these compounds. chemijournal.com
Furthermore, the mercapto group can serve as a handle for further derivatization. For example, S-substituted derivatives can be prepared, leading to compounds such as 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid. nih.govresearchgate.net The synthesis of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its subsequent condensation with different substituted aldehydes to form Schiff bases is another example of creating thio-substituted derivatives. mdpi.com
The table below presents examples of thio- and mercapto-substituted Current time information in Bangalore, IN.tandfonline.comdergipark.org.trtriazole, 4-benzylidenamino- derivatives and their synthetic precursors.
| Derivative Type | Key Intermediate/Starting Material | Reference |
|---|---|---|
| 4-Arylidenamino-3-mercapto-5-phenyl-4H-1,2,4-triazoles | 4-Amino-5-phenyl-3-mercapto-1,2,4-triazole | chemijournal.com |
| 2-[4-(Substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid | 4-Amino-3-mercapto-5-(substituted phenoxymethyl)-4H-1,2,4-triazole | nih.govresearchgate.net |
| 4-Amino-3-(4-methoxybenzyl)-5-(substituted benzylidenamino)-4H-1,2,4-triazole-3-thione | 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | mdpi.com |
Advanced Spectroscopic and Crystallographic Characterization Of 1 2 3 Triazole, 4 Benzylidenamino Compounds
Comprehensive Vibrational and Electronic Spectroscopy (IR, UV-Vis)
Vibrational and electronic spectroscopy are foundational techniques for elucidating the structural features of 4-benzylidenamino-1,2,4-triazole derivatives. Infrared (IR) spectroscopy probes the vibrational modes of the molecule, offering insights into the presence of specific functional groups, while UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions, which are characteristic of the conjugated π-system within these molecules.
In the synthesis of Schiff bases from 4-amino-1,2,4-triazole (B31798) and benzaldehyde (B42025) derivatives, IR spectroscopy confirms the formation of the azomethine (C=N) bond. The characteristic strong stretching vibration of the carbonyl group (C=O) from the aldehyde at about 1700 cm⁻¹ and the N-H stretching vibrations of the amino group of the triazole disappear upon successful condensation mdpi.com. A new band, characteristic of the C=N stretching vibration, typically appears in the region of 1560-1620 cm⁻¹.
The IR spectrum of a representative Schiff base containing a 1,2,4-triazole (B32235) ring showed strong peaks at 3190 cm⁻¹ (aromatic C-H stretch), 3058 cm⁻¹ (aromatic C-H stretch), 2969 cm⁻¹ (aliphatic C-H stretch), 1662 cm⁻¹ (C=N stretch), 1508 cm⁻¹ (C=C aromatic stretch), and 762 cm⁻¹ (aromatic C-H bend) icrc.ac.ir. The N-H stretching vibration of the 1,2,4-triazole ring itself is observed around 3126 cm⁻¹ researchgate.net.
UV-Vis spectra of these compounds are characterized by absorption bands resulting from π→π* and n→π* electronic transitions within the aromatic rings and the imine group. Schiff bases derived from phenylsulfonylamide, a related class of compounds, exhibit absorption bands (λmax) in the range of 284-352 nm, attributed to the π→π* transition of the imine group researchgate.net. For derivatives of 4H-1,2,4-triazole, absorption maxima can be observed at wavelengths such as 258.0 nm and 351.0 nm, depending on the specific substituents on the phenyl ring nih.gov.
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Reference |
| FTIR | Aromatic C-H stretch | ~3190, 3058 | icrc.ac.ir |
| N-H stretch (triazole) | ~3126 | researchgate.net | |
| C=N stretch (azomethine) | ~1662 | icrc.ac.ir | |
| C=C stretch (aromatic) | ~1508 | icrc.ac.ir | |
| UV-Vis | π→π* (imine) | 284-352 | researchgate.net |
| Absorption Maximum | 258.0 | nih.gov | |
| Absorption Maximum | 351.0 | nih.gov |
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of 4-benzylidenamino-1,2,4-triazole compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
In the ¹H NMR spectrum of heterocyclic Schiff bases derived from 3-amino-1,2,4-triazole, the azomethine proton (-N=CH-) signal appears as a sharp singlet in the downfield region, typically between δ 8.90 and 9.35 ppm nih.gov. The exact chemical shift is sensitive to the electronic nature of the substituents on the benzal moiety nih.gov. The protons of the 1,2,4-triazole ring typically appear as singlets. For instance, in 1(2)-(Tetrahydro-2H-pyran-2-yl)-1(2)H-1,2,4-triazole, the C3-H and C5-H protons are observed as singlets at δ 8.08 and 8.21 ppm, respectively rsc.org. Aromatic protons from the benzylidene group resonate in the expected region of δ 7.0-8.0 ppm.
The ¹³C NMR spectra provide complementary information. The carbon atom of the azomethine group is typically found in the range of δ 150-165 ppm. For a Schiff base containing a 1,2,4-triazole ring, the azomethine carbon signal was reported at δ 154.3 and 146.0 ppm icrc.ac.ir. The carbons of the triazole ring in derivatives have been observed around δ 156-161 ppm urfu.ru. Aromatic carbons of the benzylidene moiety appear in the δ 120-140 ppm range.
While 1D NMR provides fundamental structural information, 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex or highly substituted derivatives.
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | Azomethine (-N=CH-) | 8.90 - 9.35 | nih.gov |
| Triazole Ring Protons | ~8.1 - 8.2 | rsc.org | |
| Aromatic Protons | 7.1 - 7.8 | urfu.ru | |
| NH (Triazole) | ~12.67 | urfu.ru | |
| ¹³C NMR | Azomethine (-N=CH-) | ~146 - 154 | icrc.ac.ir |
| Triazole Ring Carbons | ~156 - 161 | urfu.ru | |
| Aromatic Carbons | ~124 - 140 | urfu.ru |
Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide further structural verification. Under electron impact (EI) or electrospray ionization (ESI), 1,2,4-triazole Schiff bases undergo characteristic fragmentation.
The mass spectra of several 1,2,4-triazole derivatives show that fragmentation often involves the sequential loss of neutral molecules researchgate.netresearchgate.net. For Schiff bases derived from 3-amino-1,2,4-triazole, the M-1 peak is often the base peak (100% relative abundance), indicating the facile loss of a hydrogen radical nih.gov. The fragmentation pattern of the unsubstituted Schiff base serves as a general scheme, with variations arising from the nature of the substituents on the aromatic ring nih.gov.
A common fragmentation pathway for related 1,2,3-triazoles involves the cleavage of the sulfonamide moiety, leading to the loss of a dimethylamine (B145610) molecule nih.gov. Although the specific fragmentation pathway for 4-benzylidenamino-1,2,4-triazole is not detailed in the available literature, it is expected to involve cleavage at the imine bond and fragmentation of the triazole and phenyl rings. Key fragment ions would correspond to the triazole moiety, the benzylidene cation, and subsequent losses of small neutral molecules like N₂, HCN, and C₂H₂.
X-ray Diffraction for Solid-State Structural Elucidation
The 1,2,4-triazole ring is planar and is attached to the phenyl ring through the C=N imine linkage. A key structural feature is the dihedral angle between the plane of the triazole ring and the phenyl ring. For the three independent molecules of the parent compound, these angles are 4.8(2)°, 9.7(2)°, and 7.2(2)° nih.gov. In a substituted derivative, N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine, this dihedral angle is significantly larger at 43.09(11)°, likely due to steric and electronic effects of the dimethylamino group nih.govresearchgate.net.
The C=N bond lengths are consistent with a double bond, and the C-N bond lengths within the triazole ring also exhibit partial double-bond character nih.govnih.gov. The crystal packing is often stabilized by weak intermolecular interactions, such as C-H···N hydrogen bonds nih.govnih.gov.
| Parameter | (E)-N-Benzylidene-4H-1,2,4-triazol-4-amine nih.gov | N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine nih.govresearchgate.net |
| Formula | C₉H₈N₄ | C₁₁H₁₃N₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 33.0059(11) | 10.3665(16) |
| b (Å) | 4.0639(1) | 11.1585(19) |
| c (Å) | 20.6535(7) | 9.5248(12) |
| β (°) | 111.067(2) | 90.257(1) |
| V (ų) | 2585.14(14) | 1101.8(3) |
| Z | 12 | 4 |
| Dihedral Angle (°) | 4.8(2), 9.7(2), 7.2(2) | 43.09(11) |
Computational Chemistry and Theoretical Modeling Of 1 2 3 Triazole, 4 Benzylidenamino
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure and energetics of triazole derivatives.
Theoretical studies have been performed on the closely related molecule, (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, using DFT (with the B3LYP functional) and HF methods. epstem.net These calculations provide optimized geometries and key electronic parameters. For instance, the dipole moment of the molecule was calculated to be 5.43 Debye using the B3LYP/6-311++G(2d,2p) method and 5.73 Debye with the HF/6-311++G(2d,2p) method. epstem.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for describing a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability. researchgate.net For (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, these values have been computed, allowing for the derivation of various chemical reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. epstem.net
DFT methods have also been used to predict the antioxidative efficiency of related 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. tandfonline.comresearchgate.net These studies calculate the thermodynamic energies of different antioxidant mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT), providing a detailed picture of the molecule's energetic landscape. tandfonline.comresearchgate.net
Table 1: Calculated Electronic Properties for (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine This interactive table provides a summary of electronic properties calculated using different theoretical methods.
| Property | B3LYP/6-311++G(2d,2p) | HF/6-311++G(2d,2p) |
| Total Energy (Hartree) | -664.12 | -660.18 |
| Dipole Moment (Debye) | 5.43 | 5.73 |
| HOMO Energy (eV) | -6.45 | -9.12 |
| LUMO Energy (eV) | -1.58 | 2.01 |
| Energy Gap (ΔE) (eV) | 4.87 | 11.13 |
Data sourced from a theoretical study on the molecule. epstem.net
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.gov For 1,2,4-triazole (B32235) derivatives, MD simulations can reveal how the molecule moves, rotates, and adapts its shape in different media, such as in a vacuum or in solution. pensoft.netnih.gov
In these simulations, the stability of a ligand-receptor complex is often assessed by calculating the root-mean-square deviation (RMSD) over time. A stable RMSD value suggests that the system has reached equilibrium. mdpi.comnih.gov The flexibility of specific parts of the molecule can be analyzed through the root-mean-square fluctuation (RMSF), which highlights regions of high mobility. pensoft.net
Studies on related triazole systems have used MD simulations to understand their binding stability with protein targets. pensoft.netnih.gov For example, 100-nanosecond MD simulations have been used to confirm the stability of docked poses of potential inhibitors, indicating that the designed compounds form stable complexes with their target enzymes. pensoft.nettandfonline.com These simulations are crucial for validating docking results and understanding the dynamic nature of the interactions. semanticscholar.org
Potential energy curve scans, often performed using quantum mechanical methods, can also reveal conformational preferences. For (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, the potential energy was calculated as a function of the C3-N5-C2-N3 torsion angle, showing the energy barriers between different conformers. epstem.net
Prediction of Chemical Reactivity and Selectivity via Computational Methods
Computational methods are invaluable for predicting how and where a molecule is likely to react. The electronic properties derived from quantum mechanical calculations are central to this prediction.
The distribution of the HOMO and LUMO provides a map of the molecule's reactive sites. The HOMO region indicates the most likely sites for electrophilic attack (electron donation), while the LUMO region points to the most probable sites for nucleophilic attack (electron acceptance). researchgate.netresearchgate.net Molecular Electrostatic Potential (MESP) maps also visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. tubitak.gov.tr
Global reactivity descriptors calculated from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of a molecule's reactivity. epstem.netresearchgate.net For example, a molecule with low chemical hardness is generally more reactive than a molecule with high hardness.
For 1,2,4-triazole derivatives, theoretical studies have determined these parameters to understand their reactivity. epstem.nettubitak.gov.tr In the case of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, DFT calculations have been used to compare the thermodynamics of different antioxidant reaction pathways, thereby predicting the most favorable mechanism. tandfonline.comresearchgate.net
In Silico Screening and Virtual Design for Chemical Properties using Predictive Tools
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those with a high probability of possessing a desired property, such as binding to a specific biological target. ijrpc.com This approach significantly accelerates the initial stages of drug discovery and materials science by prioritizing compounds for synthesis and experimental testing. nih.gov
The process typically involves several stages. First, a database of compounds, such as those containing the 1,2,4-triazole scaffold, is retrieved. tandfonline.com These compounds are then filtered based on physicochemical properties, often using criteria like Lipinski's rule of five, to select for "drug-like" characteristics. tandfonline.compensoft.net The remaining molecules are then "docked" into the active site of a target protein. Molecular docking programs calculate the most likely binding pose and estimate the binding affinity, usually as a docking score. nih.govtandfonline.com Compounds with the best scores are selected as "hits" for further investigation. tandfonline.com
This methodology has been applied to design novel 1,2,4-triazole derivatives as potential anticancer agents, aromatase inhibitors, and antioxidant agents. nih.govtandfonline.compensoft.net For instance, a virtual screening of a 1,2,4-triazole library against the aromatase enzyme led to the identification of 30 hits with better docking scores than the standard drug, letrozole. tandfonline.com
Table 2: General Workflow for In Silico Screening of nih.govtandfonline.compensoft.netTriazole Derivatives This interactive table outlines the typical steps involved in a virtual screening campaign.
| Step | Description | Example Tools/Databases |
| 1. Library Generation | Retrieve or build a library of 1,2,4-triazole derivatives. | ZINC, ChEMBL, PubChem |
| 2. Ligand Preparation | Generate 3D structures and assign correct protonation states (e.g., at pH 7.4). | OpenBabel, Marvin Sketch |
| 3. Property Filtering | Screen compounds based on physicochemical properties (e.g., Lipinski's Rule of Five, ADME properties). | SwissADME, FAF-Drugs4 |
| 4. Molecular Docking | Dock the filtered library against a prepared protein target. | AutoDock Vina, Molegro Virtual Docker |
| 5. Hit Selection | Rank compounds by docking score and analyze binding interactions. | PyMOL, Discovery Studio |
| 6. Post-processing | Further refine hits using more advanced methods like MD simulations. | GROMACS, AMBER |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and its variants, QSPR (for properties) and QSRR (for reactivity), are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its property or activity. d-nb.info These models rely on calculating molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties. d-nb.info
Once descriptors are calculated for a set of compounds with known experimental data (a training set), statistical methods like multiple linear regression (MLR) are used to build a model. nih.govchem-soc.si The resulting equation can then be used to predict the property or activity of new, untested compounds.
QSAR models have been developed for 1,2,4-triazole derivatives to predict various activities. For example, a QSAR model was built to predict the acute toxicity of 23 1,2,4-triazole fungicides to zebrafish embryos. nih.gov The final model was an equation linking the toxicity (pLC₅₀) to four specific molecular descriptors: pLC₅₀ = -7.24 - 0.30 XvPC₄ + 0.76logD - 26.15QN1 - 0.08μ nih.gov
Similarly, QSRR models can be developed to predict chemical reactivity or, in a common application, the retention behavior of compounds in chromatography. chem-soc.simdpi.com These models help in understanding the mechanisms behind the separation and can predict retention times for new molecules, aiding in analytical method development. uliege.be The robustness and predictive power of these models are assessed through rigorous internal and external validation procedures. nih.govmdpi.com
Coordination Chemistry Of 1 2 3 Triazole, 4 Benzylidenamino As a Ligand
Ligand Design and Synthesis for Metal Complexation
The ligand mdpi.comnih.govTriazole, 4-benzylidenamino-, is a Schiff base synthesized through the condensation reaction of 4-amino-4H-1,2,4-triazole and benzaldehyde (B42025). nih.gov This synthetic route is a straightforward and common method for preparing Schiff bases, often involving refluxing equimolar amounts of the parent amine and aldehyde in a suitable solvent, such as ethanol (B145695). nih.gov The addition of a catalytic amount of acid can facilitate the reaction.
The design of this ligand for metal complexation is predicated on the presence of multiple potential donor sites. The nitrogen-rich 1,2,4-triazole (B32235) ring, combined with the azomethine (-N=CH-) group, provides several coordination possibilities, allowing for the formation of stable chelate rings with metal ions. The aromatic nature of both the triazole and benzylidene moieties imparts a degree of rigidity and electronic conjugation to the ligand, which can influence the stability and electronic properties of the resulting metal complexes.
Investigation of Coordination Modes and Binding Sites
mdpi.comnih.govTriazole, 4-benzylidenamino- typically acts as a bidentate ligand in its coordination with transition metal ions. The primary binding sites are the nitrogen atom of the azomethine group and one of the nitrogen atoms of the 1,2,4-triazole ring. This coordination mode leads to the formation of a stable five-membered chelate ring with the metal center.
Spectroscopic studies, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in elucidating the coordination behavior of this ligand. In the IR spectra of the metal complexes, a characteristic shift to lower or higher frequencies of the ν(C=N) band of the azomethine group, compared to the free ligand, is indicative of its involvement in coordination. Similarly, changes in the vibrational frequencies of the triazole ring can signify its participation in binding to the metal ion.
While bidentate coordination is most common, other coordination modes, such as monodentate or bridging, are also possible depending on the metal ion, the counter-anion, and the reaction conditions. In some instances, the triazole ring can bridge two metal centers, leading to the formation of polynuclear complexes.
Synthesis and Structural Characterization of Metal Complexes
A variety of transition metal complexes of mdpi.comnih.govTriazole, 4-benzylidenamino- have been synthesized and characterized. The general method for the synthesis of these complexes involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries.
The structural characterization of these complexes is accomplished through a combination of analytical and spectroscopic techniques, including elemental analysis, mass spectrometry, IR, UV-Vis, and NMR spectroscopy. Magnetic susceptibility measurements and single-crystal X-ray diffraction studies provide definitive information about the geometry and electronic structure of the complexes. Based on spectral and magnetic data, various geometries such as octahedral, tetrahedral, and square planar have been proposed for the metal complexes of related 1,2,4-triazole Schiff bases.
Below is a representative table summarizing the types of metal complexes formed with 1,2,4-triazole Schiff base ligands and their proposed geometries based on spectroscopic and magnetic studies of analogous systems.
| Metal Ion | General Formula | Proposed Geometry | Characterization Techniques |
|---|---|---|---|
| Co(II) | [Co(L)2X2] | Octahedral | IR, UV-Vis, Magnetic Susceptibility |
| Ni(II) | [Ni(L)2X2] | Octahedral | IR, UV-Vis, Magnetic Susceptibility |
| Cu(II) | [Cu(L)2X2] | Distorted Octahedral/Square Planar | IR, UV-Vis, EPR, Magnetic Susceptibility |
| Zn(II) | [Zn(L)2X2] | Tetrahedral | IR, 1H NMR, 13C NMR |
| Cd(II) | [Cd(L)2X2] | Tetrahedral | IR, 1H NMR, 13C NMR |
Note: L represents the mdpi.comnih.govTriazole, 4-benzylidenamino- ligand or a closely related derivative, and X represents a coordinating anion (e.g., Cl-, NO3-).
Catalytic Applications ofnih.govmdpi.comnih.govTriazole, 4-benzylidenamino- Metal Complexes
While the biological activities of 1,2,4-triazole Schiff base metal complexes have been extensively studied, their catalytic applications are an emerging area of research. The versatile coordination chemistry and stability of these complexes make them promising candidates for various catalytic transformations.
Some studies on related 1,2,4-triazole Schiff base complexes have demonstrated their potential in catalysis. For instance, copper(II) complexes of similar ligands have been investigated as catalysts in Claisen–Schmidt condensation reactions for the synthesis of chalcones. mdpi.com Furthermore, the photocatalytic activity of certain copper(II) complexes of 1,2,4-triazole-containing Schiff bases has been explored for the degradation of organic pollutants. researchgate.net
Metal complexes incorporating the broader 1,2,4-triazole framework have shown activity in a range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, copper complexes with triazolylidene ligands have been used as in-situ generated catalysts for homogeneous oxidation reactions. researchgate.net Platinum(II) complexes of 1,2,4-triazole-derived N-heterocyclic carbenes have been shown to be active catalysts for the hydroamination of alkynes. researchgate.net Additionally, manganese complexes containing triazole-based ligands have been investigated for the electrocatalytic reduction of carbon dioxide. semanticscholar.org A dinuclear copper complex of 3,5-diamino-1,2,4-triazole has demonstrated high activity in the oxygen reduction reaction (ORR). rsc.org The deprotonated 1,2,4-triazole anion itself has been identified as an effective catalyst for acyl transfer reactions. organic-chemistry.orgnih.gov
The catalytic potential of metal complexes of mdpi.comnih.govTriazole, 4-benzylidenamino- is an area that warrants further investigation, with opportunities to develop novel catalysts for a variety of organic transformations. The ability to tune the electronic and steric properties of the ligand through substitution on the benzylidene ring offers a pathway to optimize the catalytic performance of the corresponding metal complexes.
Below is a table summarizing potential catalytic applications based on studies of related 1,2,4-triazole-based metal complexes.
| Reaction Type | Metal Complex Type | Potential Application |
|---|---|---|
| Oxidation | Copper(I/II) | Catalytic oxidation of alkanes and alcohols. |
| Reduction | Manganese(I), Copper(II) | Electrocatalytic CO2 reduction, Oxygen Reduction Reaction (ORR). |
| C-C Bond Formation | Copper(II) | Claisen-Schmidt condensation for chalcone (B49325) synthesis. |
| Acyl Transfer | Deprotonated Triazole | Aminolysis and transesterification of esters. |
| Hydroamination | Platinum(II) | Intermolecular hydroamination of alkynes. |
| Photocatalysis | Copper(II) | Degradation of organic pollutants. |
Emerging Applications and Prospects Of 1 2 3 Triazole, 4 Benzylidenamino in Chemical Science
Role in Organic Synthesis and Catalyst Design
The leidenuniv.nlnih.govscilit.comTriazole, 4-benzylidenamino- scaffold serves as a valuable building block in organic synthesis. The imine bond (C=N) is susceptible to a variety of chemical transformations, allowing for the introduction of further molecular complexity. For instance, reduction of the imine can yield the corresponding secondary amine, while cycloaddition reactions can lead to the formation of more complex heterocyclic systems.
While direct catalytic applications of leidenuniv.nlnih.govscilit.comTriazole, 4-benzylidenamino- are still an area of active research, its derivatives and related 1,2,4-triazole (B32235) Schiff bases show significant promise in catalyst design. The nitrogen atoms of the triazole ring and the imine group can act as coordination sites for metal ions, forming stable metal complexes. nih.govresearchgate.net These complexes have the potential to function as catalysts in various organic reactions. For example, metal complexes of Schiff bases derived from 1,2,4-triazole have been investigated for their catalytic activity in oxidation and other transformations. The steric and electronic properties of the benzylidene group can be readily modified by introducing different substituents on the phenyl ring, allowing for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes.
Contribution to Supramolecular Chemistry and Self-Assembled Systems
The structure of leidenuniv.nlnih.govscilit.comTriazole, 4-benzylidenamino- is inherently suited for applications in supramolecular chemistry. The presence of multiple hydrogen bond donors and acceptors, along with the potential for π-π stacking interactions involving the triazole and phenyl rings, facilitates the formation of ordered, self-assembled structures. mdpi.com
The crystal structure of a related compound, 4-benzylideneamino-5-mercapto-1,2,4-triazole, reveals a planar conformation with the benzylidene group lying nearly in the same plane as the triazole ring, which is conducive to stacking interactions. rsc.org The ability of the triazole ring to act as a bridging ligand between metal centers is a key feature in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov By coordinating with metal ions, leidenuniv.nlnih.govscilit.comTriazole, 4-benzylidenamino- and its analogues can form one-, two-, or three-dimensional networks with defined topologies and potential applications in gas storage, separation, and catalysis. The self-assembly of these molecules can be directed by factors such as solvent polarity, temperature, and the presence of specific counter-ions.
Potential in Materials Science, including Polymer Chemistry and Functional Materials
The versatile chemical nature of leidenuniv.nlnih.govscilit.comTriazole, 4-benzylidenamino- makes it a promising candidate for the development of novel functional materials. Triazole derivatives, in general, are known for their thermal stability and resistance to metabolic degradation, properties that are highly desirable in materials science. nih.gov
In the realm of polymer chemistry, leidenuniv.nlnih.govscilit.comTriazole, 4-benzylidenamino- can be incorporated into polymer backbones or used as a pendant group to impart specific functionalities. The imine linkage provides a site for polymerization or post-polymerization modification. Triazole-containing polymers have been investigated for a range of applications, including as antioxidants and ultraviolet absorbers. nih.gov Furthermore, the ability of the triazole moiety to coordinate with metal ions can be exploited to create cross-linked polymer networks or polymer-metal composite materials with enhanced mechanical or electronic properties. The development of new Schiff base structures has been highlighted for their use in the production of thermally resistant and semi-conductive materials. nih.gov
Applications as Chemical Scaffolds in Agrochemical Research
The 1,2,4-triazole nucleus is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful fungicides, herbicides, and plant growth regulators. nih.govrjptonline.org These compounds often function by inhibiting key enzymes in pathogenic fungi or target weeds. The introduction of the 4-benzylidenamino- substituent provides a versatile platform for creating libraries of new derivatives with potentially enhanced or novel agrochemical activities.
Conclusion and Future Research Directions In 1 2 3 Triazole, 4 Benzylidenamino Chemistry
Summary of Current Understanding
The existing body of research provides a solid foundation for the chemistry of rsc.orgnih.govresearchgate.netTriazole, 4-benzylidenamino- and its derivatives. The primary and most well-documented method for its synthesis involves the straightforward condensation reaction between 4-amino-4H-1,2,4-triazole and a corresponding benzaldehyde (B42025). This reaction, characteristic of Schiff base formation, has been employed to create a variety of derivatives, often with substituents on the benzylidene moiety. nih.govresearchgate.netbohrium.com
Structurally, the compound is understood through standard spectroscopic techniques. Data from ¹H-NMR, ¹³C-NMR, Infrared (IR), and UV spectroscopy have been used to confirm the structures of numerous synthesized derivatives. nih.gov X-ray crystallography has provided precise geometric data for closely related analogs, such as 4-benzylideneamino-5-mercapto-1,2,4-triazole. These studies reveal a generally planar triazole ring, with defined bond lengths and angles, and describe the spatial relationship between the triazole and the benzylidene groups. rsc.org For instance, in the mercapto derivative, the triazole ring is planar, and the benzylidene group is oriented at a slight angle to it. rsc.org The fundamental 1,2,4-triazole (B32235) ring is known to be an aromatic, planar molecule. wikipedia.org
Functionally, the 1,2,4-triazole nucleus is a well-established building block in coordination chemistry, where it can act as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgtennessee.eduisres.org Derivatives like rsc.orgnih.govresearchgate.netTriazole, 4-benzylidenamino- are recognized for their potential as versatile ligands, with the nitrogen atoms of the triazole ring and the imine group providing multiple coordination sites.
Unexplored Synthetic Avenues
While the condensation of 4-aminotriazoles with aldehydes is a robust synthetic route, several modern synthetic methodologies remain largely unexplored for this class of compounds.
Green Chemistry Approaches : Future synthetic work could focus on developing more environmentally benign protocols. This includes exploring catalyst-free syntheses or the use of water as a green reaction medium, which has been shown to be effective for the synthesis of other triazole derivatives through cycloaddition reactions. beilstein-journals.org
Multicomponent Reactions (MCRs) : Designing one-pot MCRs could provide rapid access to a diverse library of complex rsc.orgnih.govresearchgate.netTriazole, 4-benzylidenamino- derivatives. This would be a significant improvement in efficiency over traditional multi-step syntheses.
Photochemical and Electrochemical Synthesis : The application of photochemical methods, which can proceed under mild conditions, offers a novel route to forming the triazole ring or modifying the benzylidenamino side chain. rsc.org Similarly, electrosynthesis could provide alternative pathways for C-N bond formation or functional group transformations.
Post-Synthetic Modification : A largely untapped area is the post-synthetic modification of the rsc.orgnih.govresearchgate.netTriazole, 4-benzylidenamino- scaffold. The benzylidene ring is ripe for further functionalization, allowing for the introduction of various chemical handles that could be used to tune the electronic properties or attach the molecule to surfaces or larger polymeric structures.
Advanced Characterization Techniques and Computational Synergies
To move beyond the current understanding, a combination of advanced analytical techniques and computational chemistry is essential.
Advanced Spectroscopic and Thermal Analysis : While basic spectroscopic data is available, techniques such as solid-state NMR would be invaluable for characterizing coordination polymers or other insoluble materials derived from this ligand. In-depth thermal analysis, such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), could elucidate the decomposition pathways and thermal stability of its metal complexes, building on the known thermal properties of the parent 1,2,4-triazole. omicsonline.org
Computational Modeling : Density Functional Theory (DFT) has already been applied to investigate the protonation sites of the 1,2,4-triazole ring and to predict the antioxidative properties of its derivatives. dnu.dp.uaresearchgate.net This synergy can be expanded significantly. DFT calculations can be used to:
Predict the geometric and electronic structures of novel, yet-to-be-synthesized derivatives.
Model the coordination behavior of the ligand with various metal ions, predicting binding energies and preferred coordination modes. researchgate.net
Simulate spectroscopic data (NMR, IR) to aid in the structural elucidation of complex products.
Investigate reaction mechanisms for both its synthesis and its participation in further reactions, such as cycloadditions.
This integrated approach will accelerate the design of new molecules with tailored properties for specific applications.
Potential for Novel Applications in Chemical Technologies
The unique structural features of rsc.orgnih.govresearchgate.netTriazole, 4-benzylidenamino- make it a promising candidate for several advanced chemical technologies.
Metal-Organic Frameworks (MOFs) and Coordination Polymers : The ability of 1,2,4-triazoles to act as versatile bridging ligands is well-documented. tennessee.eduisres.org The title compound can be used as a primary organic linker to construct novel MOFs. By modifying the benzylidene group, it is possible to tune the pore size, geometry, and chemical environment within the framework, leading to materials designed for specific applications like gas storage, separation, or heterogeneous catalysis.
Responsive Materials : The imine (C=N) bond of the benzylidenamino group offers a potential switching mechanism. This could be exploited to create chemo-responsive materials where the coordination properties or physical characteristics of a polymer or MOF change upon exposure to specific chemical stimuli (e.g., pH change or the presence of a target analyte).
Building Blocks for Complex Heterocycles : The dienophilic nature of related triazole-diones in cycloaddition reactions is known. acgpubs.org The reactivity of the rsc.orgnih.govresearchgate.netTriazole, 4-benzylidenamino- system in cycloaddition reactions is an underexplored field. It could potentially serve as a scaffold to build more complex, fused heterocyclic systems, which are often scaffolds for compounds with valuable properties.
Corrosion Inhibition : Heterocyclic compounds containing nitrogen and sulfur are known to be effective corrosion inhibitors. Given that derivatives like 4-benzylideneamino-5-mercapto-1,2,4-triazole contain these elements, this class of compounds warrants investigation for applications in materials protection.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-benzylidenamino-[1,2,4]triazole derivatives?
- Methodological Answer : The compound is typically synthesized via Schiff base formation. A general procedure involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol or DMSO, catalyzed by glacial acetic acid. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives under reflux (4–18 hours), followed by solvent evaporation and crystallization (yields: 60–75%) .
- Key Variables : Solvent choice (DMSO vs. ethanol), reaction time, and substituent electronic effects on benzaldehyde influence yield and purity.
Q. Which spectroscopic techniques are critical for characterizing 4-benzylidenamino-[1,2,4]triazole derivatives?
- Methodological Answer :
- 1H NMR : Confirms Schiff base formation via disappearance of -NH2 peaks and emergence of imine (-CH=N-) protons (δ 8.5–9.5 ppm) .
- IR : Detects C=N stretching (1600–1650 cm⁻¹) and absence of -NH2 bands (~3300 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .
Q. What biological activities are commonly investigated for this compound class?
- Methodological Answer : Researchers focus on antimicrobial (e.g., Staphylococcus aureus, Candida albicans), anti-inflammatory, and anti-proliferative assays. Activity is evaluated via:
- MIC (Minimum Inhibitory Concentration) : Broth dilution for antimicrobial screening .
- MTT Assay : Anti-proliferative activity against cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can researchers design derivatives to optimize bioactivity while minimizing toxicity?
- Methodological Answer :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -Cl, -NO2) on the benzylidene ring to enhance antimicrobial potency .
- Hybridization : Link triazole cores to quinoxaline or thiadiazole moieties to exploit synergistic effects .
- In Silico Screening : Use PASS Online to predict biological targets and GUSAR for toxicity risk assessment before synthesis .
Q. How to address contradictions in biological activity data across studies?
- Case Example : A derivative may show high anti-proliferative activity in one study but low efficacy in another.
- Resolution Strategies :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- SAR Analysis : Compare substituent patterns; e.g., para-methoxybenzylidenamino groups may reduce cytotoxicity compared to dichloro-substituted analogs .
Q. What computational methods support the rational design of 4-benzylidenamino-triazole derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize synthetic targets .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and bioactivity .
Key Challenges in Advanced Research
- Reproducibility : Variations in solvent purity (e.g., DMSO hygroscopicity) can alter reaction kinetics .
- Analytical Rigor : Use HPLC (C18 column, 0.1% TFA/ACN mobile phase) to detect impurities like unreacted 4-amino-triazole .
- Mechanistic Ambiguity : Confirm Schiff base formation via control experiments (e.g., isolating intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
